(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine
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Overview
Description
(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine is a chemical compound with the molecular formula C12H20N2O It is known for its unique structure, which combines a methoxybutyl group with a pyridinyl ethylamine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine typically involves the reaction of 1-(pyridin-2-yl)ethanamine with 1-methoxybutan-2-ol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Industrial production often employs advanced techniques like distillation and crystallization to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like hydrogen gas or metal hydrides.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine involves its interaction with molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering specific biochemical pathways. The exact mechanism depends on the context of its application and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
N-(1-methoxybutan-2-yl)pyridin-2-amine: This compound shares a similar structure but differs in the position of the functional groups.
2-methyl-3-(pyrrolidin-1-yl)propan-1-amine: Another related compound with a pyrrolidine ring instead of a pyridine ring.
Uniqueness
(1-Methoxybutan-2-yl)[1-(pyridin-2-yl)ethyl]amine stands out due to its specific combination of functional groups, which imparts unique reactivity and potential applications. Its structure allows for diverse chemical modifications and interactions, making it a valuable compound in various research fields.
Properties
Molecular Formula |
C12H20N2O |
---|---|
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-methoxy-N-(1-pyridin-2-ylethyl)butan-2-amine |
InChI |
InChI=1S/C12H20N2O/c1-4-11(9-15-3)14-10(2)12-7-5-6-8-13-12/h5-8,10-11,14H,4,9H2,1-3H3 |
InChI Key |
ZJKDCXZXQSHZHR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COC)NC(C)C1=CC=CC=N1 |
Origin of Product |
United States |
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